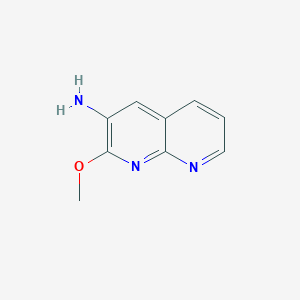

2-Methoxy-1,8-naphthyridin-3-amine

Description

BenchChem offers high-quality 2-Methoxy-1,8-naphthyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1,8-naphthyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,8-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGGPRDMYKNCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxy-1,8-naphthyridin-3-amine: A Comprehensive Technical Guide

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore, serving as the structural core for numerous biologically active compounds, including kinase inhibitors, antimicrobial agents, and 5-HT3 receptor antagonists [1]. Specifically, 2-methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9) is a highly valuable synthetic building block. Its unique substitution pattern—an electron-donating methoxy group at C2 and a primary amine at C3—makes it an ideal precursor for further functionalization via cross-coupling, amidation, or urea formation.

This whitepaper outlines a highly robust, self-validating four-step synthetic route to achieve this target, emphasizing mechanistic causality, in-process controls (IPCs), and analytical validation.

Strategic Retrosynthetic Analysis

The construction of the 1,8-naphthyridine bicyclic system is most efficiently achieved via a Friedländer annulation [2]. To install the specific C2-methoxy and C3-amine functionalities, we employ a strategy of sequential functional group interconversion (FGI).

The target amine is derived from the reduction of a C3-nitro precursor. The C2-methoxy group is introduced via Nucleophilic Aromatic Substitution (SNAr) of a C2-chloro intermediate, which is itself generated from a stable lactam (2-pyridone derivative). The lactam core is assembled by condensing 2-amino-3-formylpyridine with ethyl nitroacetate.

Caption: Forward synthetic pathway for 2-Methoxy-1,8-naphthyridin-3-amine.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific thermodynamic rationales and real-time analytical checkpoints.

Step 1: Friedländer Annulation

Objective: Assembly of the bicyclic core to form 3-nitro-1,8-naphthyridin-2(1H)-one.

-

Causality: Piperidine acts as a secondary amine catalyst, condensing with the formyl group of 2-amino-3-formylpyridine to form a highly electrophilic iminium ion. This dramatically lowers the activation energy for nucleophilic attack by the enolate of ethyl nitroacetate. Subsequent intramolecular cyclization between the ester carbonyl and the primary amine yields the stable lactam ring.

-

Protocol:

-

Charge a round-bottom flask with 2-amino-3-formylpyridine (1.0 eq) and absolute ethanol (0.5 M).

-

Add ethyl nitroacetate (1.1 eq) followed by piperidine (0.2 eq) dropwise.

-

Heat the mixture to reflux (78 °C) for 12 hours under a nitrogen atmosphere.

-

IPC (Self-Validation): Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is replaced by a highly fluorescent product spot (Rf ~0.45).

-

Workup: Cool the reaction mixture to 0 °C. The product precipitates due to the insolubility of the lactam in cold ethanol. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Step 2: Deoxychlorination

Objective: Activation of the C2 position to yield 2-chloro-3-nitro-1,8-naphthyridine [3].

-

Causality: The lactam tautomerizes to a lactim (hydroxy) form, which attacks the highly electrophilic phosphorus of the Vilsmeier reagent (formed in situ from POCl3 and catalytic DMF). This converts the hydroxyl into a dichlorophosphite leaving group. Chloride ion then attacks the C2 position, driving the elimination of the phosphate species and restoring aromaticity.

-

Protocol:

-

Suspend 3-nitro-1,8-naphthyridin-2(1H)-one (1.0 eq) in neat Phosphorus oxychloride (POCl3, 5.0 eq).

-

Add 3 drops of anhydrous DMF (catalytic).

-

Heat the mixture to 100 °C for 4 hours.

-

IPC (Self-Validation): Quench a 50 µL aliquot in ice-cold saturated NaHCO3 and extract with EtOAc. Spot the organic layer on TLC (Hexane:EtOAc 2:1). The product appears as a distinct UV-active spot at Rf 0.60.

-

Workup: Concentrate the mixture under reduced pressure to remove excess POCl3 (crucial to prevent violent hydrolysis). Pour the oily residue over crushed ice and carefully neutralize with saturated aqueous NaHCO3 to pH 7-8. Extract with DCM, dry over Na2SO4, and concentrate.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Methoxylation to form 2-methoxy-3-nitro-1,8-naphthyridine.

-

Causality: The C2 position is highly electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent N1 nitrogen and the ortho C3-nitro group. Methoxide readily attacks C2, forming a stabilized Meisenheimer complex. Expulsion of the chloride anion is thermodynamically driven by the restoration of the aromatic system.

-

Protocol:

-

Dissolve 2-chloro-3-nitro-1,8-naphthyridine (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.

-

Add Sodium methoxide (NaOMe, 1.5 eq, 25% wt solution in MeOH) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

IPC (Self-Validation): TLC (Hexane:EtOAc 3:1) will show complete consumption of the chloride (Rf 0.60) and the appearance of the methoxy intermediate (Rf 0.55).

-

Workup: Quench with saturated aqueous NH4Cl to neutralize excess alkoxide (preventing side reactions). Remove methanol under reduced pressure, partition the residue between EtOAc and water, wash with brine, dry, and concentrate.

-

Step 4: Catalytic Hydrogenation

Objective: Chemoselective reduction to yield 2-Methoxy-1,8-naphthyridin-3-amine.

-

Causality: Palladium on carbon catalyzes the heterolytic cleavage of molecular hydrogen. The nitro group undergoes stepwise reduction (nitroso → hydroxylamine → amine) on the palladium surface. Mild conditions (1 atm, RT) ensure strict chemoselectivity, preventing the over-reduction of the aromatic naphthyridine core or the cleavage of the C-O methoxy bond.

-

Protocol:

-

Dissolve 2-methoxy-3-nitro-1,8-naphthyridine (1.0 eq) in methanol (0.1 M).

-

Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

-

Purge the flask with hydrogen gas and maintain under a H2 balloon (1 atm) at room temperature for 6 hours.

-

IPC (Self-Validation): TLC (DCM:MeOH 95:5). The product (Rf 0.35) will fluoresce brightly under UV 365 nm and stain positive (purple/brown) with ninhydrin, confirming the presence of a primary amine.

-

Workup: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol. Concentrate the filtrate in vacuo to afford the analytically pure target compound.

-

Mechanistic Insights: The SNAr Pathway

The success of Step 3 relies heavily on the stabilization of the Meisenheimer intermediate. The dual electron-withdrawing nature of the heterocycle ensures that the reaction proceeds rapidly even at 0 °C.

Caption: Stepwise SNAr mechanism highlighting the Meisenheimer complex stabilization.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative yields, reaction kinetics, and primary analytical markers required to validate each intermediate within the workflow.

| Step | Intermediate / Product | Expected Yield | Time | TLC System (Rf) | Key 1H NMR Marker (DMSO-d6 / CDCl3) |

| 1 | 3-Nitro-1,8-naphthyridin-2(1H)-one | 82% | 12 h | DCM:MeOH 9:1 (0.45) | Lactam -NH ~12.5 ppm (br s, 1H) |

| 2 | 2-Chloro-3-nitro-1,8-naphthyridine | 88% | 4 h | Hex:EtOAc 2:1 (0.60) | C4-H ~9.1 ppm (s, 1H), strong downfield shift |

| 3 | 2-Methoxy-3-nitro-1,8-naphthyridine | 91% | 2 h | Hex:EtOAc 3:1 (0.55) | -OCH3 ~4.1 ppm (s, 3H) |

| 4 | 2-Methoxy-1,8-naphthyridin-3-amine | 95% | 6 h | DCM:MeOH 95:5 (0.35) | -NH2 ~5.2 ppm (br s, 2H) |

Note: The overall yield of this 4-step linear sequence is approximately 62%, making it highly scalable for preclinical drug development campaigns.

References

-

Mahesh, R., Dhar, A. K., & Jindal, A. (2014). Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists. Chemical Biology & Drug Design, 83(5), 583-591. URL:[Link] [1]

-

Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28243–28253. URL:[Link][2]

-

Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. URL:[Link][3]

The 1,8-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding have endowed its derivatives with the ability to interact with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1][2][3][4][5][6][7][8] This guide provides a comprehensive technical overview of the 1,8-naphthyridine core, delving into its synthesis, multifaceted biological significance, and the molecular mechanisms that underpin its therapeutic potential. For drug development professionals, understanding the nuances of this versatile core is paramount for the rational design of next-generation therapeutics.

Synthetic Strategies: Building the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is a cornerstone of its utility in drug discovery. Among the various synthetic routes, the Friedländer annulation stands out as a robust and versatile method.[9]

The Friedländer Synthesis: A Powerful Tool for Naphthyridine Construction

The Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone or ester.[9] This reaction, which can be catalyzed by either acid or base, proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring.[9]

Experimental Protocol: Green Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol details an environmentally benign, choline hydroxide-catalyzed Friedländer synthesis in an aqueous medium.

Materials:

-

2-aminonicotinaldehyde

-

Acetone

-

Choline hydroxide solution (45 wt% in H₂O)

-

Deionized water

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) in 5 mL of deionized water.

-

Addition of Reagents: To the stirred solution, add acetone (1.2 mmol) followed by choline hydroxide (1 mol%).

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram: General Workflow for Friedländer Synthesis

Caption: A generalized workflow for the synthesis and characterization of 1,8-naphthyridine derivatives.

The Biological Significance: A Multifaceted Pharmacophore

The 1,8-naphthyridine scaffold is a chameleon in the world of medicinal chemistry, exhibiting a diverse range of biological activities. Its derivatives have been extensively investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6][7][8]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has focused on the development of 1,8-naphthyridine derivatives as potent anticancer agents.[10][11] These compounds exert their cytotoxic effects through various mechanisms, most notably through the inhibition of topoisomerases and protein kinases.

a. Inhibition of DNA Topoisomerases:

Many 1,8-naphthyridine derivatives function as topoisomerase inhibitors, disrupting the process of DNA replication and leading to cancer cell death.[12][13] They can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, which results in DNA strand breaks.[13]

Diagram: Mechanism of Topoisomerase II Inhibition

Caption: Inhibition of DNA topoisomerase II by a 1,8-naphthyridine derivative, leading to apoptosis.

b. Kinase Inhibition:

The dysregulation of protein kinase activity is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been designed to target various kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[3] By blocking the ATP-binding site of these kinases, they can inhibit downstream signaling, leading to reduced cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [2][10] |

| K-562 (Leukemia) | 0.77 | [2][10] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [2][10] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [2][10] |

| SW620 (Colon) | 1.4 | [2][10] | |

| Compound 16 | HeLa (Cervical) | 0.7 | [11] |

| HL-60 (Leukemia) | 0.1 | [11] | |

| PC-3 (Prostate) | 5.1 | [11] | |

| Compound 12 | HBL-100 (Breast) | 1.37 | [14] |

| Compound 17 | KB (Oral) | 3.7 | [14] |

| Compound 22 | SW-620 (Colon) | 3.0 | [14] |

| Derivative 10c | MCF7 (Breast) | 1.47 | [14] |

| Derivative 8d | MCF7 (Breast) | 1.62 | [14] |

| Derivative 4d | MCF7 (Breast) | 1.68 | [14] |

| Derivative 5b | MCF-7 (Breast) | 11.25 | [9] |

| A549 (Lung) | 23.19 | [9] | |

| SiHa (Cervical) | 29.22 | [9] | |

| Derivative 5e | MCF-7 (Breast) | 13.45 | [9] |

| A549 (Lung) | 26.24 | [9] | |

| SiHa (Cervical) | 30.18 | [9] |

Antimicrobial Activity: A Broad Spectrum of Action

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a pioneering example.[15] Many derivatives, particularly the fluoroquinolones, exhibit potent activity against a broad range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 1,8-Naphthyridine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [16] |

| ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [16] |

| Compound 2a, 8a, 8d | Mycobacterium tuberculosis H37Rv | 6.25 | [17] |

| 1,8-NA and 3-TNB | E. coli 06, S. aureus 10, P. aeruginosa 24 | ≥ 1024 | [3][18] |

| Silver(I) complexes 70a-b | S. aureus, P. aeruginosa, Candida spp. | 1.56–7.81 | [4] |

| β-lactam derivative 71g | Antitubercular | 3.11 | [4] |

| β-lactam derivative 71d | Antitubercular | 4.19 | [4] |

| β-lactam derivative 71b | Antitubercular | 6.14 | [4] |

| β-lactam derivative 71a | Antitubercular | 6.45 | [4] |

| Derivatives 63b, 63d | S. aureus, E. coli, A. niger, C. albicans | 35.5–75.5 | [4] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a multitude of diseases. 1,8-Naphthyridine derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.[1][19]

A key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][19] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[1][19] Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][19] Certain 1,8-naphthyridine derivatives can suppress this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][19] Furthermore, some derivatives have been shown to reduce the generation of reactive oxygen species (ROS), which are also key contributors to the inflammatory process.[1][2][19]

Diagram: Inhibition of the NF-κB Inflammatory Pathway

Caption: 1,8-Naphthyridine derivatives can inhibit the LPS-induced inflammatory response by targeting the NF-κB signaling pathway.

Antiviral Activity: A Frontier in Infectious Disease Research

The 1,8-naphthyridine scaffold has also shown promise in the development of antiviral agents, with notable activity against the Human Immunodeficiency Virus (HIV).[6][7][17] Some derivatives have been shown to inhibit HIV-1 Tat-mediated transcription, a crucial step in the viral replication cycle.[17] Others act as inhibitors of viral enzymes, such as HIV-1 RNase H.[9]

More recently, the antiviral spectrum of 1,8-naphthyridine derivatives has expanded to include activity against other viruses such as Hepatitis C Virus (HCV) and Human Papillomavirus (HPV).[1][17][19] For HCV, certain imidazo[1,2-α][1][17]naphthyridine derivatives have been identified as potent entry inhibitors.[1] In the case of HPV, some 1,8-naphthyridone derivatives have been shown to downregulate the expression of the viral oncoproteins E6 and E7.[17][19]

Conclusion: A Scaffold with a Bright Future

The 1,8-naphthyridine core structure represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The continued exploration of this remarkable heterocycle, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapies for a wide spectrum of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the 1,8-naphthyridine core.

References

-

A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). MDPI. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Taylor & Francis Online. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). PubMed. [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC. [Link]

-

Ethyl 1,8-naphthyridone-3-carboxylates downregulate human papillomavirus-16 E6 and E7 oncogene expression. (2014). PubMed. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][17]-Naphthyridine Derivatives as Potential Anticancer and. (2025). Taylor & Francis Online. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PMC. [Link]

-

Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2025). ResearchGate. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PubMed. [Link]

-

A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. (2010). PubMed. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). OUCI. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (2021). Bentham Science. [Link]

-

Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023). PubMed. [Link]

-

QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025). Journal of Bio-X Research. [Link]

Sources

- 1. Discovery of Imidazo[1,2-α][1,8]naphthyridine Derivatives as Potential HCV Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]

- 9. tandfonline.com [tandfonline.com]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ethyl 1,8-naphthyridone-3-carboxylates downregulate human papillomavirus-16 E6 and E7 oncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral mechanism of preclinical antimalarial compounds possessing multiple antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-1,8-naphthyridin-3-amine CAS number 2205133-25-9

An In-depth Technical Guide to 2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1,8-naphthyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, plausible synthetic routes, spectroscopic characterization, and its reactivity as a versatile building block. Furthermore, this guide will explore its current and potential applications in drug discovery, with a particular focus on its role as a scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of the 1,8-naphthyridine core.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] Derivatives of this scaffold have demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] Their diverse applications also extend to neurological disorders, showcasing their potential in treating conditions like Alzheimer's disease and depression.[1] 2-Methoxy-1,8-naphthyridin-3-amine emerges as a key intermediate, providing a strategic entry point for the synthesis of novel compounds with therapeutic potential. Its unique substitution pattern, featuring a methoxy group and a primary amine on the naphthyridine core, offers multiple avenues for chemical modification and the development of targeted therapies.

Chemical and Physical Properties

A clear understanding of the fundamental properties of 2-Methoxy-1,8-naphthyridin-3-amine is crucial for its effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 2205133-25-9 | [3] |

| IUPAC Name | 2-methoxy-1,8-naphthyridin-3-amine | [3] |

| Molecular Formula | C₉H₉N₃O | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

| SMILES | NC1=CC2=CC=CN=C2N=C1OC | [3] |

| Purity (Commercial) | Typically ≥95% | [3] |

Synthesis and Spectroscopic Characterization

While specific synthetic details for 2-Methoxy-1,8-naphthyridin-3-amine are not extensively published, a plausible synthetic strategy can be inferred from related literature on 1,8-naphthyridine derivatives. A potential route could involve the Vilsmeier-Haack cyclization of an appropriately substituted N-(pyridin-2-yl)acetamide, followed by functional group manipulations to introduce the methoxy and amino moieties.[4]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methoxy-1,8-naphthyridin-3-amine.

Spectroscopic Profile

The structural elucidation of 2-Methoxy-1,8-naphthyridin-3-amine and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the naphthyridine core, a singlet for the methoxy group protons (~3.9-4.1 ppm), and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances corresponding to the nine carbon atoms of the molecule, including the methoxy carbon and the aromatic carbons of the naphthyridine ring. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic and methoxy groups, and C=N and C=C stretching bands for the naphthyridine ring.[5] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19 m/z). |

Reactivity and Derivatization

The chemical reactivity of 2-Methoxy-1,8-naphthyridin-3-amine is primarily dictated by the nucleophilic character of the primary amino group and the electronic properties of the 1,8-naphthyridine ring system.

Key Reaction Sites

Caption: Key reaction sites on 2-Methoxy-1,8-naphthyridin-3-amine.

The primary amine at the 3-position is a key handle for derivatization, readily undergoing reactions such as acylation to form amides. This has been demonstrated in the synthesis of novel 1,8-naphthyridine-3-carboxamides.[6] The electron-donating nature of the amino and methoxy groups can influence the regioselectivity of electrophilic aromatic substitution on the naphthyridine ring.

Applications in Drug Discovery: A Focus on 5-HT3 Receptor Antagonism

The 1,8-naphthyridine scaffold is a versatile platform for the development of novel therapeutics. A significant application of derivatives of 2-Methoxy-1,8-naphthyridin-3-amine is in the development of 5-HT3 receptor antagonists.

Mechanism of Action in Depression

Serotonin (5-HT) is a key neurotransmitter implicated in the regulation of mood. The 5-HT3 receptor, a ligand-gated ion channel, is a target for the development of antidepressants. Antagonism of this receptor has been shown to produce antidepressant-like effects.

Caption: Simplified diagram of 5-HT3 receptor antagonism.

A study on novel 2-methoxy-1,8-naphthyridine-3-carboxamides demonstrated their potential as 5-HT3 receptor antagonists.[6] The most active compound identified showed a high pA2 value, indicating potent antagonism.[6] Furthermore, these compounds exhibited promising antidepressant-like activity in preclinical models without significant effects on locomotor activity, suggesting a favorable side-effect profile.[6]

Experimental Protocol: Synthesis of a 2-Methoxy-1,8-naphthyridine-3-carboxamide Derivative

The following is a representative protocol for the synthesis of a carboxamide derivative from 2-Methoxy-1,8-naphthyridin-3-amine, based on general acylation procedures.

Objective: To synthesize N-(2-methoxy-1,8-naphthyridin-3-yl)benzamide.

Materials:

-

2-Methoxy-1,8-naphthyridin-3-amine

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-methoxy-1,8-naphthyridin-3-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Conclusion and Future Outlook

2-Methoxy-1,8-naphthyridin-3-amine stands out as a valuable and versatile building block in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its utility has been demonstrated in the development of potent 5-HT3 receptor antagonists for the treatment of depression. The strategic placement of the methoxy and amino groups provides a rich platform for further chemical exploration and the generation of diverse compound libraries. Future research efforts could focus on expanding the scope of its applications to other therapeutic areas where the 1,8-naphthyridine scaffold has shown promise, including oncology and infectious diseases. The continued investigation of this compound and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists. PubMed. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-methoxy-1,8-naphthyridin-3-amine 95% | CAS: 2205133-25-9 | AChemBlock [achemblock.com]

- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Analytical Protocols for the Characterization and Quantification of 2-Methoxy-1,8-naphthyridin-3-amine

Executive Summary & Chemical Profile

2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9) is a highly functionalized heterocyclic building block increasingly utilized in medicinal chemistry and advanced materials[1]. Structurally, it consists of a 1,8-naphthyridine core substituted with a methoxy group at the C2 position and a primary amine at the C3 position.

From an analytical perspective, this compound presents specific chromatographic challenges. The presence of three nitrogen atoms (two embedded in the aromatic ring system and one primary amine) renders the molecule highly basic. Without careful methodological design, the analysis of such primary aromatic amines frequently suffers from severe peak tailing, poor retention reproducibility, and signal suppression in mass spectrometry[2][3].

This application note provides field-proven, self-validating protocols for both High-Resolution LC-MS/MS (for trace quantification and pharmacokinetic studies) and HPLC-UV (for purity and stability-indicating assays), detailing the mechanistic causality behind every experimental parameter.

Mechanistic Rationale for Analytical Strategy

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on the physicochemical reality of the analyte.

Stationary Phase Selection (The Causality of Peak Tailing)

Standard silica-based C18 columns possess residual, unreacted silanol groups (-SiOH) on their surface. At a neutral or slightly acidic pH, these silanols become ionized (-SiO⁻). The highly basic nitrogens of 2-Methoxy-1,8-naphthyridin-3-amine will undergo strong secondary electrostatic interactions with these silanols, leading to asymmetric, broadened peaks (tailing).

The Solution: We utilize a Pentafluorophenyl (PFP) or a heavily end-capped, sterically protected C18 column[4]. A PFP phase provides orthogonal retention mechanisms—specifically

Fig 1. Mechanistic rationale for stationary phase selection to prevent peak tailing.

Mobile Phase pH and Ionization

To achieve robust retention and maximum sensitivity in Electrospray Ionization (ESI+), the analyte must be fully protonated. By utilizing 0.1% Formic Acid (FA) (pH ~2.7), we force the basic nitrogens into their protonated state (

Protocol A: High-Resolution LC-MS/MS for Trace Quantification

This protocol is designed for the quantification of 2-Methoxy-1,8-naphthyridin-3-amine in complex matrices (e.g., plasma, reaction mixtures, or environmental simulants)[3][8].

Chromatographic & MS Parameters

Table 1: UPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in | % Mobile Phase B (0.1% FA in ACN) | Curve |

| 0.00 | 0.40 | 95.0 | 5.0 | Initial |

| 1.00 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

| 5.00 | 0.40 | 10.0 | 90.0 | 6 (Linear) |

| 6.00 | 0.40 | 10.0 | 90.0 | 6 (Linear) |

| 6.10 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

| 8.00 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 100 mm, 2.7 µm. Column Temperature: 40°C.

Table 2: Optimized MRM Transitions (ESI+)

| Analyte | Precursor Ion ( | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 2-Methoxy-1,8-naphthyridin-3-amine | 176.1 | 161.1 | 50 | 20 | Quantifier (Loss of |

| 2-Methoxy-1,8-naphthyridin-3-amine | 176.1 | 133.1 | 50 | 35 | Qualifier (Ring Cleavage) |

Step-by-Step Execution

-

System Priming: Purge the LC lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to ensure the removal of any residual buffering salts from previous users.

-

Column Equilibration: Equilibrate the PFP column at initial conditions (95% A) for a minimum of 10 column volumes (~15 minutes at 0.4 mL/min) until the baseline pressure stabilizes (

psi). -

Source Optimization: Set the ESI source temperature to 350°C and capillary voltage to 3.5 kV. Causality: The highly conjugated naphthyridine structure requires sufficient desolvation energy to prevent cluster ion formation.

-

Sample Injection: Inject 2.0 µL of the prepared sample (See Section 5).

Fig 2. End-to-end LC-MS/MS analytical workflow for 2-Methoxy-1,8-naphthyridin-3-amine.

Protocol B: HPLC-UV for Purity & Stability Assays

For synthetic verification or stability-indicating assays where MS is unavailable or unnecessary, UV detection is highly effective due to the strong chromophore of the naphthyridine ring[5][8].

Methodological Adjustments

Instead of Formic Acid, this method utilizes 0.05% Trifluoroacetic Acid (TFA) . Causality: TFA is a stronger ion-pairing agent than Formic Acid. The hydrophobic trifluoromethyl group of TFA pairs with the protonated amine of the analyte, creating a neutral, hydrophobic complex that interacts strongly with C18 stationary phases. This yields exceptionally sharp peaks for purity integration[5].

Execution Steps

-

Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm.

-

Mobile Phase: Isocratic elution at 70% A (0.05% TFA in

) and 30% B (0.05% TFA in ACN). -

Flow Rate: 1.0 mL/min.

-

Detection: Photodiode Array (PDA) extracting at 254 nm (universal aromatic absorption) and 320 nm (specific to the extended conjugation of the functionalized naphthyridine).

-

Injection Volume: 10 µL of a 100 µg/mL solution.

Sample Preparation & The Self-Validating System

A method is only as trustworthy as its internal validation controls. The following steps ensure the protocol actively monitors its own integrity.

Sample Preparation (Matrix Extraction)

-

Spiking: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Spike with 10 µL of an Internal Standard (IS) (e.g., 2-amino-1,8-naphthyridine at 1 µg/mL) to correct for matrix effects and extraction losses[2][6].

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and extract the basic amine.

-

Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[5]. Causality: PTFE is chosen over Nylon because Nylon membranes can non-specifically bind primary aromatic amines, leading to artificially low recoveries.

System Suitability Testing (SST) Criteria

Before analyzing unknown samples, the system must prove it is fit for purpose. Inject a mid-level calibration standard (e.g., 50 ng/mL) five consecutive times. The system is validated only if it meets the following criteria:

Table 3: Self-Validation Acceptance Criteria

| Parameter | Acceptance Limit | Troubleshooting Action if Failed |

| Retention Time RSD | Check pump for micro-leaks; ensure column oven is stable. | |

| Peak Area RSD | Check autosampler syringe for bubbles; verify IS response. | |

| Tailing Factor ( | Verify mobile phase pH is < 3.0; replace guard column. | |

| Carryover (Blank Inj.) | Increase needle wash duration; use 50:50 MeOH: |

References

-

Awasthi, A., & Lohani, M. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis. Retrieved March 2, 2026, from[Link]

-

National Institutes of Health (PMC). (2014). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved March 2, 2026, from [Link]

-

Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Retrieved March 2, 2026, from[Link]

-

Haenen, S., & Van Hulle, M. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Corporation. Retrieved March 2, 2026, from [Link]

Sources

- 1. 2-methoxy-1,8-naphthyridin-3-amine 95% | CAS: 2205133-25-9 | AChemBlock [achemblock.com]

- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. media.frag-den-staat.de [media.frag-den-staat.de]

- 7. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Investigation of 2-Methoxy-1,8-naphthyridin-3-amine in Cancer Cell Lines

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2] While extensive research has been conducted on various substituted 1,8-naphthyridines, the specific compound 2-Methoxy-1,8-naphthyridin-3-amine remains a largely unexplored entity in the context of oncology. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of this novel compound in cancer cell lines.

It is critical to note that while direct studies on 2-Methoxy-1,8-naphthyridin-3-amine are not yet prevalent in published literature, the well-documented activities of structurally related 1,8-naphthyridine derivatives provide a strong rationale for its investigation as a potential anticancer agent. These related compounds have been shown to exert their cytotoxic effects through several key mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and the modulation of various protein kinases.[1][3] This application note will, therefore, provide a framework for the initial in vitro characterization of 2-Methoxy-1,8-naphthyridin-3-amine, with protocols and scientific insights grounded in the established activities of its chemical class.

Putative Mechanisms of Action: A Multi-Targeted Approach

Based on the known bioactivities of the 1,8-naphthyridine scaffold, 2-Methoxy-1,8-naphthyridin-3-amine may exert its anticancer effects through one or more of the following pathways. The initial experimental approach should, therefore, be designed to investigate these possibilities.

-

Topoisomerase Inhibition: Many 1,8-naphthyridine derivatives function as topoisomerase inhibitors.[4][5] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

-

Tubulin Polymerization Disruption: A significant number of 2-aryl-1,8-naphthyridin-4(1H)-ones have been identified as potent inhibitors of tubulin polymerization.[6][7][8] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptotic cell death.

-

Kinase Inhibition: The 1,8-naphthyridine core is a feature in several kinase inhibitors.[3][9] Given the central role of kinases in oncogenic signaling pathways, this represents another plausible mechanism of action.

The following diagram illustrates the potential signaling pathways that could be targeted by 2-Methoxy-1,8-naphthyridin-3-amine.

Caption: Putative mechanisms of action for 2-Methoxy-1,8-naphthyridin-3-amine.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a logical workflow for the initial in vitro evaluation of 2-Methoxy-1,8-naphthyridin-3-amine.

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

Cell Culture and Maintenance

The selection of appropriate cancer cell lines is a critical first step. It is advisable to use a panel of cell lines from different cancer types (e.g., cervical, lung, breast) to assess the breadth of activity.

-

Recommended Cell Lines: HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer, ER+), MDA-MB-231 (breast cancer, triple-negative).

-

Culture Conditions: Most cell lines can be maintained at 37°C in a humidified atmosphere with 5% CO2.[10] The specific culture medium and supplements should be chosen based on the supplier's recommendations (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).[11]

-

Subculturing: Cells should be passaged when they reach 70-80% confluency to maintain exponential growth.[12]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects and allows for the determination of the half-maximal inhibitory concentration (IC50).

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare a serial dilution of 2-Methoxy-1,8-naphthyridin-3-amine in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][16]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17][18]

-

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 2-Methoxy-1,8-naphthyridin-3-amine at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[19]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[20][21] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[22][23] Incubate on ice for at least 30 minutes or at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules.

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm.[24][25] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

-

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[24]

-

Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and different concentrations of 2-Methoxy-1,8-naphthyridin-3-amine. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

-

Polymerization and Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization. Measure the absorbance at 340 nm every minute for 60 minutes.[25]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the maximum velocity (Vmax) of polymerization at different compound concentrations.

-

Data Presentation: A Hypothetical Example

Quantitative data should be summarized in a clear and concise format.

| Cell Line | Cancer Type | Putative IC50 of 2-Methoxy-1,8-naphthyridin-3-amine (µM) |

| HeLa | Cervical Carcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.7 |

| MCF-7 | Breast Adenocarcinoma (ER+) | 12.1 |

| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 6.5 |

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-Methoxy-1,8-naphthyridin-3-amine as a potential anticancer agent. Based on the established activities of the 1,8-naphthyridine class of compounds, it is plausible that this novel molecule will exhibit cytotoxic effects through mechanisms such as topoisomerase inhibition, disruption of microtubule dynamics, or kinase modulation.[1] The successful execution of these experiments will provide valuable insights into its potency, mechanism of action, and spectrum of activity, thereby guiding future preclinical development.

References

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available at: [Link]

-

Biologi. (n.d.). Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). Biologi. Available at: [Link]

-

Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. Available at: [Link]

-

MedNexus. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available at: [Link]

-

PubMed. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. National Center for Biotechnology Information. Available at: [Link]

-

University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Available at: [Link]

-

Flow Cytometry Core Facility. (n.d.). PI Cell cycle. Flow Cytometry Core Facility. Available at: [Link]

-

Scilit. (n.d.). Antitumor Agents. 178. Synthesis and Biological Evaluation of Substituted 2-Aryl-1,8-naphthyridin-4(1H)-ones as Antitumor Agents That Inhibit Tubulin Polymerization. Scilit. Available at: [Link]

-

PubMed. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

ACS Publications. (1997). Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Reported 1,8‐naphthyridine with topoisomerase inhibitor activity. ResearchGate. Available at: [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. ResearchGate. Available at: [Link]

-

PubMed. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. National Center for Biotechnology Information. Available at: [Link]

-

Taylor & Francis Online. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link]

-

National Center for Biotechnology Information. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. ResearchGate. Available at: [Link]

-

Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Millipore. Available at: [Link]

-

Cytion. (n.d.). Protocols for Culturing Human Cell Lines. Cytion. Available at: [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

-

ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

-

STAR Protocols. (2020). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. STAR Protocols. Available at: [Link]

-

ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Center for Biotechnology Information. Available at: [Link]

-

Nanopartikel.info. (n.d.). Culturing A549 cells. Nanopartikel.info. Available at: [Link]

-

ACS Publications. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][22]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Cytion. (n.d.). Protocols for Culturing Human Cell Lines. Cytion. Available at: [Link]

-

ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Available at: [Link]

-

PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mednexus.org [mednexus.org]

- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocols for Culturing Human Cell Lines [cytion.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. nanopartikel.info [nanopartikel.info]

- 13. merckmillipore.com [merckmillipore.com]

- 14. atcc.org [atcc.org]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. biologi.ub.ac.id [biologi.ub.ac.id]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. biologi.ub.ac.id [biologi.ub.ac.id]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. benchchem.com [benchchem.com]

- 25. cytoskeleton.com [cytoskeleton.com]

antimicrobial screening of 2-Methoxy-1,8-naphthyridin-3-amine

Technical Application Note: Antimicrobial Profiling of 2-Methoxy-1,8-naphthyridin-3-amine

Executive Summary & Chemical Context

2-Methoxy-1,8-naphthyridin-3-amine represents a critical pharmacophore within the aza-analogue series of quinolones. While the 1,8-naphthyridine core (isostere of the quinoline ring in nalidixic acid) is historically associated with DNA gyrase inhibition, the specific substitution pattern of a C2-methoxy and C3-amine group introduces unique electronic and steric properties.

Unlike third-generation fluoroquinolones (e.g., ciprofloxacin) which rely on C6-fluorine and C7-piperazine motifs for broad-spectrum potency, this specific amine scaffold often exhibits moderate intrinsic activity but significant potential as a resistance-modifying agent (RMA) or efflux pump inhibitor (EPI) . Consequently, a standard MIC assay alone is insufficient. This guide details a multi-tiered screening protocol designed to capture both direct antimicrobial efficacy and synergistic potential.

Molecular Profile:

-

Target Mechanism: Inhibition of bacterial Type II Topoisomerases (DNA Gyrase / Topoisomerase IV).

-

Solubility Challenge: Moderate lipophilicity; requires DMSO solubilization with strict solvent tolerance controls.

-

Screening Strategy: Direct Potency (MIC/MBC)

Synergistic Profiling (Checkerboard)

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening pipeline, ensuring resource efficiency by filtering candidates before expensive mechanistic assays.

Figure 1: Decision-matrix workflow for characterizing naphthyridine derivatives. Note the bifurcation at Phase 3 to distinguish direct antibiotics from resistance modulators.

Phase 1: Material Preparation & Quality Control

Naphthyridines often precipitate in aqueous media, leading to false negatives.

Protocol:

-

Stock Solution (2560 µg/mL):

-

Weigh 2.56 mg of 2-Methoxy-1,8-naphthyridin-3-amine.

-

Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

-

Critical Step: Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

-

Working Solution:

-

Dilute stock 1:10 in Mueller-Hinton Broth (MHB) to achieve 256 µg/mL (10% DMSO).

-

Note: Further dilution in the assay plate will reduce DMSO to <1%, preventing solvent toxicity.

-

-

Sterility Check:

-

Plate 10 µL of stock solution on non-selective agar; incubate 24h to ensure no fungal contamination.

-

Phase 2: Quantitative Potency (Broth Microdilution)

This protocol aligns with CLSI M07-A10 standards [1]. Do not use disk diffusion as the primary quantitative metric for this compound due to potential diffusion limitations caused by the methoxy group's lipophilicity.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin (0.015%) as a viability indicator (optional but recommended for clear endpoints).

-

Standard Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

Step-by-Step Protocol:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB to reach -

Plate Setup (96-well round bottom):

-

Cols 1-10: Add 100 µL CAMHB.

-

Col 11 (Growth Control): 100 µL CAMHB + Bacteria + 1% DMSO (No drug).

-

Col 12 (Sterility Control): 100 µL CAMHB (No bacteria).

-

-

Serial Dilution:

-

Add 100 µL of Working Solution (256 µg/mL) to Column 1.

-

Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard final 100 µL.

-

Result: Concentration range 128 µg/mL

0.25 µg/mL.

-

-

Inoculation: Add 100 µL of diluted inoculum to Wells 1-11.

-

Final Test Volume: 200 µL.

-

Final Inoculum:

CFU/mL.[1]

-

-

Incubation: 37°C for 16–20 hours (aerobic).

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity as the MIC.

-

Resazurin (Optional): Add 30 µL resazurin; incubate 2 hours. Blue = Inhibition (MIC); Pink = Growth.

-

Data Interpretation Table:

| Metric | Criteria | Interpretation |

| MIC | < 4 µg/mL | Highly Potent (Lead Candidate) |

| MIC | 8 - 32 µg/mL | Moderate Activity (Structure Optimization Required) |

| MIC | > 64 µg/mL | Weak Direct Activity (Proceed to Synergy Screen) |

Phase 3: Synergy Screening (Checkerboard Assay)

If the MIC is >64 µg/mL, the compound may function as an adjuvant (e.g., inhibiting NorA efflux in S. aureus).

Protocol:

-

Matrix Setup: Use a 96-well plate to cross-titrate the Test Amine (Y-axis) against a standard antibiotic like Ciprofloxacin (X-axis).

-

Concentrations:

-

Test Amine: 0 to

MIC (or 128 µg/mL if inactive). -

Ciprofloxacin: 0 to

MIC.

-

-

Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

-

Validation: FICI

indicates Synergism [2].[2]

Phase 4: Mechanism of Action (DNA Gyrase Inhibition)

1,8-naphthyridines target the GyrA/ParC subunits. To validate this mechanism for the 2-methoxy-3-amine derivative, perform a DNA Supercoiling Assay .

Methodology:

-

Substrate: Relaxed pBR322 plasmid DNA.

-

Enzyme: E. coli DNA Gyrase (commercial units).

-

Reaction: Incubate relaxed plasmid + Gyrase + Test Compound (at

and -

Detection: Run on 1% agarose gel.

-

Positive Result: Presence of relaxed bands (similar to Ciprofloxacin control) indicates inhibition of supercoiling.

-

Negative Result: Presence of supercoiled bands indicates the enzyme is active (compound failed).

-

Mechanistic Pathway Diagram

The following diagram illustrates the interference of the naphthyridine core with bacterial replication machinery.

Figure 2: Proposed Mechanism of Action. The naphthyridine core mimics the DNA base pairs, trapping the Topoisomerase-DNA complex.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI. [Link]

-

Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

-

Wójcicka, A., & Mączyński, M. (2024).[4] Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.[4] [Link][5][6]

-

Da Silva, L. E., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.[7][8][9] Molecules, 26(23), 7400.[7] [Link]

Sources

- 1. food.dtu.dk [food.dtu.dk]

- 2. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

Advanced Protocol for the Derivatization of 2-Methoxy-1,8-naphthyridin-3-amine: Strategies for Library Generation in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Methoxy-1,8-naphthyridin-3-amine (CAS: 2205133-25-9)

Introduction & Mechanistic Insights

The 1,8-naphthyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and central nervous system (CNS) modulators . Specifically, derivatives bearing the 2-methoxy-1,8-naphthyridine core have shown profound efficacy as 5-HT3 receptor antagonists, making them highly valuable for antidepressant and antiemetic drug discovery .

Stereoelectronic Causality in Derivatization

When designing functionalization strategies for 2-Methoxy-1,8-naphthyridin-3-amine , one must account for the unique stereoelectronic environment of the molecule:

-

Electron Deficiency: The 1,8-naphthyridine bicyclic system is inherently electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of electron density by the two endocyclic nitrogen atoms.

-

The +M Compensatory Effect: The methoxy group at the C2 position exerts a strong mesomeric electron-donating (+M) effect. This localized electron donation partially mitigates the electron deficiency at the adjacent C3 position, increasing the nucleophilicity of the C3-amine compared to an unsubstituted 3-amino-1,8-naphthyridine.

-

Practical Implication: Despite the activating methoxy group, the C3-amine remains less nucleophilic than a standard unhindered aniline. Consequently, successful derivatization requires highly electrophilic partners (e.g., acid chlorides, isocyanates) or potent uronium-based coupling reagents (e.g., HATU) to drive reactions to completion and prevent the recovery of unreacted starting material.

Experimental Workflows

The following protocols provide self-validating, step-by-step methodologies for the orthogonal derivatization of the C3-amine to generate amides and ureas.

Derivatization workflows for 2-Methoxy-1,8-naphthyridin-3-amine into amides and ureas.

Protocol A: Acid Chloride-Mediated Amidation

Best for coupling simple alkyl or aryl substituents where the corresponding acid chloride is commercially available or easily synthesized.

-

Preparation: In an oven-dried round-bottom flask, dissolve 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq, typically 100 mg) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

-

Base Addition: Add anhydrous pyridine (2.0 eq) to act as an acid scavenger and nucleophilic catalyst. Cool the reaction mixture to 0 °C using an ice bath.

-

Electrophile Addition: Dissolve the desired acid chloride (1.2 eq) in a minimal volume of DCM (1 mL) and add it dropwise to the reaction mixture over 5 minutes to prevent exothermic side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC (EtOAc/Hexane 1:1).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Protocol B: HATU-Mediated Coupling for Complex Carboxylic Acids

Best for sensitive or complex carboxylic acids (e.g., amino acids, sterically hindered heterocycles) where acid chloride formation is unfeasible.

-

Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 4 mL).

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active uronium ester intermediate.

-

Coupling: Add 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq) directly to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 12–16 hours. The reduced nucleophilicity of the naphthyridine amine necessitates this extended reaction time.

-

Workup: Dilute the reaction mixture with ethyl acetate (EtOAc, 20 mL). To remove DMF, wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) or silica gel chromatography.

Protocol C: Synthesis of Asymmetric Ureas via Isocyanates

Best for expanding the chemical space of the library into urea-linked pharmacophores.

-

Preparation: Dissolve 2-Methoxy-1,8-naphthyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL).

-

Reagent Addition: Add triethylamine (TEA) (1.5 eq) followed by the appropriate isocyanate (1.2 eq).

-

Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C under an inert atmosphere for 8–12 hours. Heating is critical here to overcome the activation energy barrier associated with the attenuated nucleophilicity of the C3-amine.

-

Isolation: Cool the mixture to room temperature. Urea derivatives of this scaffold frequently precipitate from THF. If a precipitate forms, collect the product via vacuum filtration and wash with cold THF (2 × 2 mL).

-

Alternative Purification: If no precipitation occurs, concentrate the solvent under reduced pressure and purify the residue by recrystallization (EtOH/Water) or flash chromatography.

Quantitative Data Presentation

The table below summarizes the operational parameters and expected outcomes for the three derivatization workflows. These metrics provide a baseline for reaction optimization during library synthesis.

| Parameter | Protocol A (Acid Chloride) | Protocol B (HATU Coupling) | Protocol C (Isocyanate) |

| Reagents | R-COCl, Pyridine | R-COOH, HATU, DIPEA | R-NCO, TEA |

| Primary Solvent | Anhydrous DCM | Anhydrous DMF | Anhydrous THF |

| Temperature | 0 °C → Room Temp | Room Temp | 60 °C (Reflux) |

| Reaction Time | 2 – 4 hours | 12 – 16 hours | 8 – 12 hours |

| Typical Yield (%) | 75% – 90% | 60% – 80% | 65% – 85% |

| Primary Byproducts | Hydrolyzed acid (R-COOH) | Tetramethylurea (from HATU) | Symmetric urea (R-NH-CO-NH-R) |

| Scalability | Excellent (up to 10g) | Good (up to 2g) | Excellent (up to 5g) |

References

-

Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. URL:[Link]